hCE2 Inhibition Potency vs. Published Selective hCE2 Inhibitors
In human liver microsome assays, (1,3-benzothiazol-2-yl)methyl 4-chlorobenzoate inhibited carboxylesterase 2 (hCE2) with an IC50 of 5.61 μM [1]. For reference, the published selective hCE2 inhibitor LK-44 exhibits an IC50 of 5.02 ± 0.67 μM under comparable assay conditions, while compound 24 (hCES2-IN-1) shows IC50 values ranging from 6.54 to 6.72 μM [2][3]. The IC50 of the target compound falls squarely within this competitive range, demonstrating that its hCE2 inhibitory potency is on the same order of magnitude as confirmed hCE2-selective tool compounds developed for mitigating irinotecan-induced delayed diarrhea [2][3].
| Evidence Dimension | hCE2 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.61 μM (5.61E+3 nM) |
| Comparator Or Baseline | LK-44: IC50 = 5.02 ± 0.67 μM; Compound 24/hCES2-IN-1: IC50 = 6.54–6.72 μM |
| Quantified Difference | Target compound IC50 is 1.12× LK-44; 0.83–0.86× Compound 24; all within same order of magnitude (~5–7 μM range) |
| Conditions | Human liver microsomes; fluorescein diacetate substrate; 10-min preincubation (BindingDB assay); comparator assays conducted in analogous hCES2 inhibition systems. |
Why This Matters
This positions the compound as a structurally distinct hCE2-active scaffold with potency comparable to literature-validated tool inhibitors, expanding chemical diversity for esterase probe development.
- [1] BindingDB. BDBM50058817 (CHEMBL1271483): IC50 = 5.61E+3 nM against CE2 in human liver microsomes. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50058817 (accessed 2026-04-29). View Source
- [2] Design, synthesis, and biological evaluation studies of novel carboxylesterase 2 inhibitors for the treatment of irinotecan-induced delayed diarrhea. Bioorganic & Medicinal Chemistry, 2023. IC50 (LK-44) = 5.02 ± 0.67 μM. PMID: 37267769. View Source
- [3] Cao et al. Discovery of novel carboxylesterase 2 inhibitors for the treatment of delayed diarrhea and ulcerative colitis. Biochemical Pharmacology, 2023. IC50 (Compound 24) = 6.54 μM. DOI: 10.1016/j.bcp.2023.115742. View Source
